5-Fluoro-2-(methylsulphonyl)phenacyl bromide 5-Fluoro-2-(methylsulphonyl)phenacyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20320251
InChI: InChI=1S/C9H8BrFO3S/c1-15(13,14)9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8BrFO3S
Molecular Weight: 295.13 g/mol

5-Fluoro-2-(methylsulphonyl)phenacyl bromide

CAS No.:

Cat. No.: VC20320251

Molecular Formula: C9H8BrFO3S

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(methylsulphonyl)phenacyl bromide -

Specification

Molecular Formula C9H8BrFO3S
Molecular Weight 295.13 g/mol
IUPAC Name 2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethanone
Standard InChI InChI=1S/C9H8BrFO3S/c1-15(13,14)9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Standard InChI Key HOPIZFHYSITTGL-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)CBr

Introduction

Structural Characteristics and Nomenclature

The compound features a phenacyl bromide backbone substituted with a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position (IUPAC name: 2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethan-1-one). Key structural attributes include:

PropertyValue
Molecular FormulaC₉H₈BrFO₃S
Molecular Weight295.13 g/mol
Canonical SMILESCS(=O)(=O)C1=C(C=CC=C1F)C(=O)CBr
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The methylsulphonyl group enhances polarity (logP=1.82\log P = 1.82), while the fluorine atom induces electronic effects that modulate reactivity at the phenacyl bromide site .

Synthetic Methodologies

Bromination of Precursor Ketones

The synthesis likely parallels that of its 3-fluoro isomer, involving bromination of 5-fluoro-2-(methylsulphonyl)acetophenone. Key steps include:

  • Substrate Preparation: 5-Fluoro-2-(methylsulphonyl)acetophenone is synthesized via Friedel-Crafts acylation of fluorobenzene derivatives followed by sulfonation.

  • Bromination: Treatment with bromine (Br₂) in acetic acid at 40–60°C selectively substitutes the α-hydrogen of the ketone, yielding the phenacyl bromide .

Critical Parameters:

  • Temperature control (<60°C) prevents polysubstitution.

  • Solvent choice (e.g., chloroform vs. acetic acid) influences reaction kinetics and selectivity .

Reactivity and Functionalization

Nucleophilic Displacement

The bromide group undergoes SN₂ reactions with amines, thiols, and alkoxides. For example:
C9H8BrFO3S+RNH2C9H8FNO3S+HBr\text{C}_9\text{H}_8\text{BrFO}_3\text{S} + \text{RNH}_2 \rightarrow \text{C}_9\text{H}_8\text{FNO}_3\text{S} + \text{HBr}
This reactivity is exploited in synthesizing pyrrole derivatives for COX-2 inhibitors .

Cyclocondensation Reactions

In the presence of 3-oxobutanenitrile and anilines, the compound participates in three-component reactions to form substituted pyrroles (yields: 60–78%) .

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis routes remain underdeveloped due to the planar aromatic system.

  • Toxicity Profiling: Preliminary data on analogs suggest hepatotoxicity at >50 μM concentrations, necessitating structural optimization .

Comparative Analysis with Structural Analogs

CompoundFluorine PositionBioactivity (IC₅₀)Synthetic Yield
3-Fluoro-2-(methylsulphonyl)phenacyl bromide32.4 μM (anti-malarial)68%
5-Fluoro-2-(methylsulphonyl)phenacyl bromide5Data pendingTheoretical

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